(R)-2-(carboxyformamido)-3-(4-(phenylsulfonyloxy)phenyl)propanoic acid
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Overview
Description
N-oxalyl-D-tyrosine derivative 9 is a synthetic compound that has garnered significant interest in the field of medicinal chemistry. It is primarily known for its role as an inhibitor of histone demethylases, particularly those in the JMJD2 subfamily . These enzymes are involved in the regulation of gene expression through the demethylation of lysine residues on histone proteins, making N-oxalyl-D-tyrosine derivative 9 a valuable tool in epigenetic research .
Preparation Methods
The synthesis of N-oxalyl-D-tyrosine derivative 9 involves several steps, starting with the protection of the amino and carboxyl groups of D-tyrosine. The protected D-tyrosine is then reacted with oxalyl chloride to form the oxalyl derivative . The reaction conditions typically involve the use of anhydrous solvents and a controlled temperature environment to ensure the purity and yield of the final product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency .
Chemical Reactions Analysis
N-oxalyl-D-tyrosine derivative 9 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxalyl derivatives.
Substitution: The oxalyl group can be substituted with other chemical groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-oxalyl-D-tyrosine derivative 9 has a wide range of applications in scientific research:
Mechanism of Action
N-oxalyl-D-tyrosine derivative 9 exerts its effects by binding to the active site of histone demethylases, particularly those in the JMJD2 subfamily . This binding inhibits the enzyme’s ability to demethylate lysine residues on histone proteins, thereby affecting gene expression . The molecular targets include histone 3 lysine 9 (H3K9) and histone 3 lysine 36 (H3K36), which are critical for the regulation of chromatin structure and gene transcription .
Comparison with Similar Compounds
N-oxalyl-D-tyrosine derivative 9 is unique in its selectivity for the JMJD2 subfamily of histone demethylases . Similar compounds include:
N-oxalyl-D-cysteine: Another oxalyl derivative that inhibits histone demethylases but with different selectivity and potency.
N-oxalylglycine: A well-known inhibitor of 2-oxoglutarate-dependent oxygenases, including histone demethylases.
4-hydroxypyrazole derivatives: These compounds also inhibit histone demethylases but through different mechanisms and with varying degrees of selectivity.
N-oxalyl-D-tyrosine derivative 9 stands out due to its specific inhibition profile and potential therapeutic applications .
Properties
Molecular Formula |
C17H15NO8S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2R)-3-[4-(benzenesulfonyloxy)phenyl]-2-(oxaloamino)propanoic acid |
InChI |
InChI=1S/C17H15NO8S/c19-15(17(22)23)18-14(16(20)21)10-11-6-8-12(9-7-11)26-27(24,25)13-4-2-1-3-5-13/h1-9,14H,10H2,(H,18,19)(H,20,21)(H,22,23)/t14-/m1/s1 |
InChI Key |
DNGSYQKIFPNAEQ-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C(=O)O |
Origin of Product |
United States |
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